molecular formula C9H9BrFN B2958759 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 1781658-59-0

5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No. B2958759
CAS RN: 1781658-59-0
M. Wt: 230.08
InChI Key: PEFSSSBZYMPFPP-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 1781658-59-0 . It has a molecular weight of 230.08 . It is usually in liquid form .


Molecular Structure Analysis

The InChI code for 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline is 1S/C9H9BrFN/c10-8-4-6 (11)5-9-7 (8)2-1-3-12-9/h4-5,12H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a molecular weight of 230.08 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

Telescoping Process in Synthesis : A study highlighted the synthesis improvement of a compound similar to 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline by introducing a telescoping process. This method reduced isolation processes and increased yield, contributing significantly to the drug discovery process by ensuring the quick supply of key intermediates to medicinal laboratories (Nishimura & Saitoh, 2016).

Metalation and Functionalization : Another study demonstrated the application of metalation/functionalization sequences to bromo-fluoroquinolines, outlining a strategy to introduce functional groups to the quinoline nucleus, which is crucial for synthesizing pharmacologically active molecules (Ondi, Volle, & Schlosser, 2005).

Biological Activities and Applications

Anticancer Activity : Research into diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives, incorporating a quinoline structure similar to 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline, revealed moderate to high levels of antitumor activities against various cancer cell lines. These findings suggest potential applications in designing new anticancer agents (Fang et al., 2016).

Antibacterial and Antifungal Activities : Derivatives synthesized from related compounds demonstrated significant broad antibacterial activity against both gram-positive and gram-negative bacteria, along with notable antifungal activity. This suggests their potential utility in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).

Novel Synthesis Approaches for Biological Studies : Studies on synthesizing novel quinoline derivatives, including fluorinated analogs, have shown the importance of these compounds in medicinal chemistry, especially in developing new drugs with improved pharmacological profiles (Golubev et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 .

properties

IUPAC Name

5-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h4-5,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFSSSBZYMPFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Br)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline

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